molecular formula C28H19N5O2S3 B2787665 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670273-83-3

2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2787665
CAS No.: 670273-83-3
M. Wt: 553.67
InChI Key: CNIHICCPLFJOBH-UHFFFAOYSA-N
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Description

The compound 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide features a thieno[2,3-d]pyrimidin-4-one core substituted with two phenyl groups at positions 3 and 3. A sulfanyl linker connects the core to an acetamide group, which is further functionalized with a 3-phenyl-1,2,4-thiadiazole moiety.

Key structural attributes include:

  • Thieno[2,3-d]pyrimidin-4-one core: A heterocyclic scaffold known for kinase inhibition and antimicrobial activity.
  • Sulfanyl-acetamide-thiadiazole side chain: Introduces hydrogen-bonding capacity and conformational rigidity.

Properties

IUPAC Name

2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N5O2S3/c34-22(29-27-30-24(32-38-27)19-12-6-2-7-13-19)17-37-28-31-25-23(21(16-36-25)18-10-4-1-5-11-18)26(35)33(28)20-14-8-3-9-15-20/h1-16H,17H2,(H,29,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIHICCPLFJOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-3,5-diphenylthieno[2,3-d]pyrimidine with a suitable thiol reagent to introduce the sulfanyl group. This is followed by the acylation of the resulting intermediate with 3-phenyl-1,2,4-thiadiazol-5-yl acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

The thieno[2,3-d]pyrimidinone core is shared with compounds like 2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (ZINC2890724). Differences in substitution at position 5 (3,4-dimethylphenyl vs.

Table 1: Core Scaffold Comparison
Compound Position 5 Substitution Molecular Weight (g/mol) LogP*
Target Compound Phenyl ~575.65 ~4.2
ZINC2890724 (690645-23-9) 3,4-Dimethylphenyl ~603.72 ~4.8
618427-59-1 3-Ethyl-5,6-dimethyl ~504.58 ~3.5

*Calculated using fragment-based methods.

Side Chain Modifications

The acetamide-thiadiazole side chain is critical for target engagement.

Table 2: Side Chain Functional Groups
Compound Heterocycle in Side Chain Key Interactions
Target Compound 1,2,4-Thiadiazole S···H (H-bond), π-π
618426-94-1 1,2,4-Triazole N-H···O (H-bond)
577962-34-6 Difluorophenyl C-F···H (polar)

Pharmacological Implications

  • Hydrogen bonding : The thiadiazole group’s sulfur and nitrogen atoms enable stronger H-bonding vs. triazole-containing analogs, favoring interactions with polar enzyme pockets .

Research Findings and Challenges

  • Structural validation : Tools like SHELXL () are critical for confirming crystallographic data, though discrepancies in substituent positioning (e.g., phenyl vs. methylphenyl) require careful validation .
  • Lumping strategies: Compounds with the thieno[2,3-d]pyrimidinone core may be grouped for high-throughput screening, though substituent variations necessitate individualized assessment .

Biological Activity

The compound 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, predicted activities, and experimental evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O2S2C_{22}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of approximately 408.49 g/mol. The structure includes a thieno[2,3-d]pyrimidine core and a thiadiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes the formation of thieno[2,3-d]pyrimidine derivatives followed by functionalization to introduce the acetamide and thiadiazole groups.

Biological Activity Predictions

Using the PASS (Prediction of Activity Spectra for Substances) software, various biological activities have been predicted for this compound. The following table summarizes the predicted activities:

Activity Probability (%)
Oxidoreductase inhibitor89
Chemosensitizer85
Potassium channel activator82
Cystinyl aminopeptidase inhibitor80
Neurotransmitter uptake inhibitor78

These predictions suggest that the compound may have significant potential in pharmacological applications.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit antimicrobial properties. For example, compounds structurally related to our target compound have shown effectiveness against various bacterial strains. In particular, derivatives with similar functional groups were found to inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing thieno[2,3-d]pyrimidine and thiadiazole moieties. For instance, related compounds have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 15 to 30 μM, indicating moderate potency.

Case Studies

  • Thieno[2,3-d]pyrimidine Derivatives : A study evaluated various derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds with electron-withdrawing groups significantly enhanced anticancer activity.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of compounds similar to our target compound. It was found that they could reduce oxidative stress markers in neuronal cell cultures.

Q & A

Q. What are the key considerations for optimizing multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters, including:
  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used for nucleophilic substitution reactions involving the sulfanyl group .
  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling reactions for aryl substituents .
  • Stepwise purification : Intermediate purification via column chromatography or recrystallization minimizes by-products .
  • Design of Experiments (DOE) : Statistical DOE (e.g., factorial designs) can identify critical variables (e.g., molar ratios, reaction time) to maximize yield while reducing experimental runs .

Q. Which spectroscopic techniques are essential for confirming structural integrity and resolving ambiguities?

  • Methodological Answer : A combination of techniques is recommended:
  • 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing thieno[2,3-d]pyrimidine and thiadiazole ring systems .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide moiety) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry if single crystals are obtainable .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Initial screening should focus on:
  • In vitro assays : Test against panels of enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based viability assays .
  • Dose-response curves : Establish IC50 values to quantify potency .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., thienopyrimidine derivatives with oxadiazole substituents) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and stability under varying conditions?

  • Methodological Answer : Advanced computational approaches include:
  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in biological membranes .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways for degradation or derivatization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies through:
  • Standardized assay protocols : Ensure consistent cell lines, incubation times, and controls .
  • Metabolic stability testing : Evaluate compound stability in plasma or liver microsomes to rule out false negatives due to rapid degradation .
  • Target engagement studies : Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding affinity to proposed targets .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer : Mechanistic studies require multi-modal approaches:
  • Proteomics/Transcriptomics : Identify differentially expressed proteins or genes post-treatment via LC-MS/MS or RNA-seq .
  • Kinase profiling panels : Screen against 100+ kinases to pinpoint inhibitory targets .
  • Molecular Docking : Predict binding poses in enzyme active sites (e.g., EGFR or CDK2) using AutoDock Vina or Schrödinger .

Comparative Analysis of Structural Analogs

Compound NameCore StructureKey SubstituentsReported Activity
Target CompoundThieno[2,3-d]pyrimidine + ThiadiazoleSulfanyl, 3,5-diphenyl, N-phenylacetamideAnticancer (hypothetical)
N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-3-yl]acetamideThieno[2,3-d]pyrimidine + OxadiazoleAcetylphenyl, oxadiazoleAntimicrobial, Anticancer
2-{[3-(3,5-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamideThieno[3,2-d]pyrimidineDimethylphenyl, acetamidophenylAntifungal, Kinase Inhibition

Key Insight : The thiadiazole moiety in the target compound may enhance selectivity for redox-sensitive targets compared to oxadiazole analogs .

Data Contradiction Analysis Framework

Contradiction TypeResolution StrategyExample
Biological potency variability Validate assay conditions (e.g., pH, serum content) and compound purity (>95% by HPLC) .Discrepant IC50 values in MCF-7 cells due to FBS concentration differences.
Spectral misassignments Combine 2D NMR (COSY, HSQC) with computational NMR prediction tools (e.g., ACD/Labs) .Misassignment of thieno[2,3-d]pyrimidine C-2 vs. C-4 carbons.

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